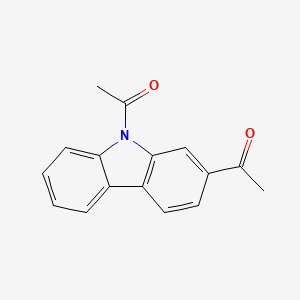

2,9-Diacetylcarbazole

説明

2,9-Diacetylcarbazole is a carbazole derivative featuring acetyl groups at the 2- and 9-positions of the carbazole core. Carbazoles are aromatic heterocyclic compounds with a wide range of applications in pharmaceuticals, organic electronics, and materials science due to their planar structure and π-conjugated system . The acetyl substitution at the 2- and 9-positions likely enhances its electron-withdrawing properties and modulates intermolecular interactions, which can influence its biological activity or material performance.

特性

CAS番号 |

23592-73-6 |

|---|---|

分子式 |

C16H13NO2 |

分子量 |

251.28 g/mol |

IUPAC名 |

1-(9-acetylcarbazol-2-yl)ethanone |

InChI |

InChI=1S/C16H13NO2/c1-10(18)12-7-8-14-13-5-3-4-6-15(13)17(11(2)19)16(14)9-12/h3-9H,1-2H3 |

InChIキー |

WCTBGRZWLCKATM-UHFFFAOYSA-N |

正規SMILES |

CC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3N2C(=O)C |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Carbazole Derivatives

3,9-Diacetylcarbazole

The closest structural analog mentioned in the evidence is 3,9-diacetylcarbazole (). In a biological study, 3,9-diacetylcarbazole acted as a competitive inhibitor of R6G (likely a substrate or enzyme) in fungal strains. Key findings include:

- Inhibition Efficiency : The wild-type (WT) strain required ~100 μM of 3,9-diacetylcarbazole for near-complete inhibition, whereas the S1368A mutant strain required double the concentration (200 μM) .

- Structural Implications: The slight difference in efficacy between WT and mutant strains suggests that the acetyl groups’ positions (3,9 vs. hypothetical 2,9) may influence binding interactions with target proteins.

Halogenated Carbazoles: 2,7-Dibromo-9-octyl-9H-carbazole

This derivative (–4) replaces acetyl groups with bromine atoms at the 2- and 7-positions and an octyl chain at the 9-position. Key distinctions include:

- Synthetic Utility : Brominated carbazoles are widely used in organic synthesis, particularly in cross-coupling reactions for constructing π-conjugated polymers .

- Crystallographic Behavior : The crystal structure of 2,7-dibromo-9-octyl-9H-carbazole reveals halogen⋯halogen interactions (Br⋯Br) and alkyl chain packing, which stabilize the lattice . In contrast, acetylated carbazoles like 2,9-diacetylcarbazole may exhibit stronger dipole-dipole interactions due to the polar acetyl groups.

Alkyl-Substituted Carbazoles: 3,6-Dibromo-9-hexyl-9H-carbazole

This compound () features bromine at the 3,6-positions and a hexyl chain at the 9-position. Differences include:

- Electronic Properties : Bromine substituents at the 3,6-positions (meta to the nitrogen) may alter electron density distribution compared to acetyl groups at the 2,9-positions (ortho and para to nitrogen).

Comparative Data Table

Key Research Findings and Limitations

- Biological Activity: The acetyl group’s position (2,9 vs. 3,9) may subtly alter binding kinetics, as seen in the differential inhibition of fungal strains .

- Material Science : Brominated carbazoles dominate in optoelectronics due to their synthetic versatility, while acetylated derivatives remain underexplored in this context .

- Synthesis Challenges : Acetylated carbazoles may require specialized acetylation conditions to avoid positional isomerism, unlike brominated analogs, which follow well-established protocols .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。